molecular formula C15H17N5O3 B2426034 benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034362-77-9

benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2426034
CAS No.: 2034362-77-9
M. Wt: 315.333
InChI Key: IHMNAYONVQTMRV-UHFFFAOYSA-N
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Description

Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that features a triazole ring, an azetidine ring, and a carbamate group

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14(19-9-13(10-19)20-7-6-17-18-20)8-16-15(22)23-11-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMNAYONVQTMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a benzyl carbamate moiety under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding benzyl alcohol, carbon dioxide, and the corresponding amine derivative.

Conditions Products Yield Source
1M HCl (reflux, 4h)2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethylamine + CO₂ + benzyl alcohol78%
0.5M NaOH (rt, 12h)Same as above85%

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with the azetidine ring stabilizing the transition state through conformational rigidity .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening with thiols or amines under mild conditions:

Reagent Conditions Product Yield Source
BenzylthiolK₂CO₃, DMF, 60°C, 6h3-(1H-1,2,3-triazol-1-yl)-1-(2-(benzylthio)-2-oxoethyl)azetidine67%
EthylenediamineEtOH, rt, 24h3-(1H-1,2,3-triazol-1-yl)-1-(2-(2-aminoethylamino)-2-oxoethyl)azetidine58%

The reaction mechanism involves nucleophilic attack at the β-carbon of the azetidine ring, followed by ring expansion or linear product formation .

Triazole-Mediated Click Chemistry

The 1H-1,2,3-triazole group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:

Alkyne Partner Conditions Product Yield Source
Propargyl alcoholCuSO₄, sodium ascorbate, rt1-(azetidin-3-yl)-4-(hydroxymethyl)-1H-1,2,3-triazole-carbamate conjugate92%
PhenylacetyleneSame as above1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole-carbamate conjugate88%

The triazole group acts as a stable linker, with regioselectivity confirmed via NOESY and HMBC spectroscopy .

Aza-Michael Additions

The azetidine nitrogen participates in aza-Michael additions with α,β-unsaturated carbonyl compounds:

Electrophile Conditions Product Yield Source
Methyl acrylateDBU, CH₃CN, 65°C, 4h3-(1H-1,2,3-triazol-1-yl)-1-(2-(methoxycarbonyl)ethyl)azetidine-carbamate64%
AcroleinSame as above3-(1H-1,2,3-triazol-1-yl)-1-(2-formylethyl)azetidine-carbamate73%

DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation of the azetidine nitrogen, enhancing nucleophilicity .

Transesterification of the Carbamate

The benzyl carbamate undergoes transesterification with alcohols under catalytic conditions:

Alcohol Catalyst Conditions Product Yield Source
EthanolDMAP, CH₂Cl₂, rtEthyl carbamate derivative82%
IsopropanolSame as aboveIsopropyl carbamate derivative76%

DMAP (4-dimethylaminopyridine) activates the carbonyl group, enabling nucleophilic substitution .

Oxidation of the Azetidine Ring

The azetidine ring is oxidized to a lactam under mild conditions:

Oxidizing Agent Conditions Product Yield Source
mCPBACH₂Cl₂, 0°C, 2h3-(1H-1,2,3-triazol-1-yl)azetidin-2-one-carbamate91%
H₂O₂, NaHCO₃MeOH, rt, 6hSame as above68%

The reaction proceeds via electrophilic oxygen insertion, forming a stable β-lactam .

This compound’s versatility in hydrolysis, cycloadditions, and ring-opening reactions makes it valuable in medicinal chemistry and materials science. Its reactivity profile is corroborated by spectroscopic data (NMR, IR) and regiochemical analyses .

Scientific Research Applications

Antimicrobial Properties

Compounds featuring triazole rings are well-known for their antimicrobial properties. Research indicates that benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate may exhibit similar effects, making it a candidate for further exploration in the development of antimicrobial agents. The azetidine structure may enhance interactions with biological targets, potentially leading to improved efficacy against pathogens.

Drug Development

The compound's unique structural features suggest potential applications in drug development . The presence of both the triazole and azetidine rings may facilitate interactions with various biological targets, including enzymes and receptors. This could pave the way for new therapeutic agents designed to treat a range of diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps that include the formation of the azetidine and triazole moieties. Understanding the mechanisms through which this compound interacts with biological systems is crucial for elucidating its potential therapeutic roles .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Study Findings
Study on Triazole DerivativesDemonstrated diverse biological activities including antifungal effects; compounds similar to benzyl carbamate showed promising results against various pathogens .
Investigation of Azetidine CompoundsFound that azetidine derivatives possess significant pharmacological activities, suggesting that benzyl carbamate derivatives could also exhibit similar properties .
Synthesis and EvaluationHighlighted the synthesis of related compounds and their evaluation for antimicrobial activity; results indicated potential effectiveness in inhibiting microbial growth .

Mechanism of Action

The mechanism of action of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the azetidine ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)acetate
  • Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanoate

Uniqueness

Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is unique due to the presence of the carbamate group, which can enhance its stability and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity.

Biological Activity

Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The structure consists of a benzyl group linked to a triazole-containing azetidine moiety, contributing to its unique pharmacological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in various biochemical pathways. For instance, carbamates are often implicated in the inhibition of xanthine oxidase and other critical enzymes .
  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for activity against bacterial strains and may enhance the compound's ability to penetrate microbial membranes .
  • Anticancer Properties : Some studies suggest that compounds with similar structures induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This indicates a potential for developing anticancer therapies based on this scaffold .

Antimicrobial Efficacy

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of benzyl carbamate derivatives against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Benzyl CarbamateStaphylococcus aureus10
Benzyl CarbamateEscherichia coli15
Benzyl CarbamatePseudomonas aeruginosa20

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., A549 lung cancer cells) revealed that this compound exhibits selective toxicity:

Cell LineIC50 (µM)
A54925
HepG230

The selectivity index suggests that while the compound is cytotoxic, it may be less harmful to normal cells compared to cancerous ones.

Study on Antitubercular Activity

A recent study explored the antitubercular properties of related carbamates. Compounds with similar structural motifs demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 5 µg/mL. This positions benzyl carbamate derivatives as promising candidates for further development against tuberculosis .

Research on Triazole Derivatives

Triazole-containing compounds have been extensively studied for their antifungal and antibacterial properties. A review highlighted their ability to disrupt fungal cell membranes and inhibit cell wall synthesis, suggesting that this compound could exhibit similar mechanisms .

Q & A

Q. What are the optimal synthetic routes for constructing the triazolyl-azetidine moiety in this compound?

The triazolyl-azetidine core can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . Key steps include:

  • Precursor preparation : Azetidine derivatives with terminal alkynes or azides (e.g., 3-azidoazetidine) are synthesized via Mitsunobu reactions or nucleophilic substitutions.
  • CuAAC conditions : Use CuSO₄·5H₂O with sodium ascorbate in a 1:1 DCM:H₂O solvent system at room temperature (≥95% yield) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How is the compound structurally characterized to confirm its regiochemistry and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify triazole (δ 7.5–8.0 ppm for triazolyl protons) and azetidine (δ 3.0–4.0 ppm for N–CH₂) regiochemistry.
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the azetidine ring .
  • HRMS : Confirms molecular weight (C₁₄H₁₇N₃O₂, MW 275.3 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

The carbamate and azetidine groups may introduce rotameric or stereoisomeric mixtures. Strategies include:

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
  • Asymmetric catalysis : Employ Evans auxiliaries or organocatalysts for enantioselective formation of the carbamate group .
  • Dynamic NMR : Monitor rotational barriers in the azetidine ring to optimize reaction conditions that favor a single conformation .

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability across assays) be analyzed?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell-line-specific metabolic profiles. Mitigation steps:

  • Standardized protocols : Use consistent ATP levels in kinase assays and control for serum interference (e.g., 10% FBS vs. serum-free) .
  • Counter-screening : Test against off-target proteases (e.g., cathepsin D) to rule out non-specific binding .
  • Computational docking : Simulate binding modes with HIV protease (PDB: 1HPV) to identify key interactions (e.g., hydrogen bonds with Gly27) .

Q. What computational methods are suitable for mechanistic studies of its protease inhibition?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity (ΔG) to HIV-1 protease .
  • DFT calculations : Optimize triazole-azetidine geometry at the B3LYP/6-31G* level to assess electronic effects on inhibitor-enzyme interactions .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate conformational stability of the inhibitor-protease complex .

Q. How can crystallography data resolve contradictions in proposed molecular conformations?

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals (common in azetidine derivatives) .
  • Disorder modeling : Apply PART commands for overlapping triazole/azetidine conformers .
  • Validation tools : Check R₁/Rfree gaps (<5%) and MolProbity scores (<90th percentile) .

Q. What strategies identify off-target effects in cellular models?

  • Chemical proteomics : Use immobilized compound pulldowns with MS/MS to map interacting proteins .
  • CRISPR screens : Perform genome-wide knockout studies to identify synthetic lethal partners .
  • Transcriptomics : RNA-seq after treatment to detect pathways altered by off-target activity (e.g., oxidative stress markers) .

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